DDR-TRK-1 - 1912357-12-0

DDR-TRK-1

Catalog Number: EVT-265502
CAS Number: 1912357-12-0
Molecular Formula: C26H23F3N6O
Molecular Weight: 492.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DDR-TRK-1 is a probe for the DDR and TRK kinases which inhibits colony formation, migration of Panc-1 pancreatic cancer cells, signaling and expression of fibrotic markers and fibrotic features such as hydroxproline expression in cellular and mouse models of lung fibrosis.
Synthesis Analysis

The synthesis of DDR-TRK-1 involves a structure-based drug design approach. The compound was developed through iterative cycles of design and biological evaluation aimed at optimizing its inhibitory effects on DDR and TRK kinases. The synthetic pathway includes the formation of key intermediates through standard organic reactions such as amide couplings and cyclizations. Specific details on the synthetic route are often proprietary but typically involve employing high-throughput screening methods to identify effective lead compounds followed by medicinal chemistry techniques to refine their activity and selectivity .

Molecular Structure Analysis

The molecular structure of DDR-TRK-1 reveals several key features that contribute to its biological activity. The compound contains a complex arrangement of aromatic rings and functional groups that facilitate interaction with the kinase domains of DDR1 and TRK proteins. The structural integrity is crucial for maintaining its binding affinity and specificity. Detailed structural analysis using X-ray crystallography or NMR spectroscopy would provide insights into the precise conformation adopted by DDR-TRK-1 when bound to its targets .

Chemical Reactions Analysis

DDR-TRK-1 participates in several chemical reactions primarily involving kinase inhibition. The mechanism involves binding to the ATP-binding site of the target kinases, thereby preventing phosphorylation events critical for downstream signaling pathways. Inhibition assays have shown that DDR-TRK-1 effectively reduces kinase activity through competitive inhibition, which is characterized by dose-dependent responses in various cellular assays .

Example Reaction:

Kinase+ATPDDR TRK 1Inactive Kinase\text{Kinase}+\text{ATP}\xrightarrow{\text{DDR TRK 1}}\text{Inactive Kinase}
Mechanism of Action

The mechanism of action for DDR-TRK-1 centers around its ability to inhibit the autophosphorylation of DDR and TRK kinases upon ligand binding. When collagen binds to these receptors, it triggers a cascade of phosphorylation events that lead to cellular responses such as migration and proliferation. DDR-TRK-1 disrupts this process by occupying the ATP-binding site on the kinases, effectively blocking their activation. This inhibition has been linked to reduced tumorigenicity in cancer models and decreased fibrotic responses in lung tissue .

Physical and Chemical Properties Analysis

Physical Properties:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in DMSO; limited solubility in water.

Chemical Properties:
DDR-TRK-1 exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions. Its lipophilicity allows for effective cell membrane permeability, which is essential for its biological activity.

Relevant Data:

The logP value indicates moderate lipophilicity, facilitating its absorption in biological systems while also suggesting potential challenges in formulation for therapeutic use .

Applications

DDR-TRK-1 has significant applications in scientific research, particularly in cancer biology and fibrosis studies. Its ability to selectively inhibit DDR and TRK kinases makes it a valuable tool for exploring the roles of these receptors in tumor progression and fibrotic diseases. Research utilizing DDR-TRK-1 has contributed to understanding the molecular mechanisms underlying cancer metastasis and the development of therapeutic strategies targeting these pathways.

Additionally, ongoing studies are investigating its potential as a lead compound for developing new anticancer therapies aimed at improving patient outcomes in conditions such as pancreatic ductal adenocarcinoma and pulmonary fibrosis .

Introduction to DDR-TRK-1: Structural Genomics and Molecular Classification

DDR-TRK-1 as a Dual Kinase Inhibitor: Target Family Overview

DDR-TRK-1 is a rationally designed chemical probe exhibiting potent dual inhibition against two distinct receptor tyrosine kinase (RTK) families: the collagen-binding discoidin domain receptors (DDRs) and the neurotrophic tropomyosin receptor kinases (TRKs). Biochemically, it inhibits DDR1 with an IC50 of 9.4–27 nM, DDR2 with IC50 of 4.5–188 nM, and TRKA/B/C with IC50 values spanning 2.9–43 nM [1] [2] [9]. This bispecific activity arises from structural similarities in the kinase domains of DDR and TRK families, particularly in the ATP-binding pockets where DDR-TRK-1 competitively binds [1] [4].

The therapeutic rationale for dual inhibition lies in the pathophysiological roles of these targets:

  • DDR kinases (DDR1/DDR2) are collagen-activated RTKs governing extracellular matrix remodeling, cell adhesion, and metastasis. They are implicated in fibrotic disorders (pulmonary/renal fibrosis), atherosclerosis, and aggressive cancers (ovarian, lung, breast) where overexpression correlates with poor prognosis [1] [3] [5].
  • TRK kinases (TRKA/B/C) are neurotrophin-regulated RTKs critical for neuronal development and survival. Oncogenic activation via gene fusions or mutations occurs in glioblastoma, thyroid carcinoma, and secretory breast cancers [1] [9].

Table 1: Kinase Inhibition Profile of DDR-TRK-1

TargetIC50 (nM)Cellular Assay (NanoBRET IC50)Primary Pathological Roles
DDR19.4–27104Fibrosis, cancer metastasis
DDR24.5–188175Cancer progression
TRKA43448Oncogenic fusion events
TRKB3.6142Neuronal development
TRKC2.9Rare cancers

Sources: [1] [2] [9]

Structural Biology of DDR and TRK Kinases: Domains and Isoforms

DDR Kinase Architecture: DDRs are single-pass transmembrane RTKs characterized by an extracellular discoidin (DS) domain that binds triple-helical collagen, a discoidin-like domain, a juxtamembrane region, and an intracellular tyrosine kinase domain. DDR1 exists in five splice isoforms (DDR1a-e), three of which (DDR1a-c) are catalytically active full-length receptors. DDR1b/c contain a unique 37-residue insertion in the juxtamembrane domain harboring an NPxY motif that recruits adaptor proteins like ShcA [3] [6]. The kinase domain (KD) adopts a bilobal structure typical of protein kinases, with a glycine-rich ATP-binding loop and activation loop (A-loop) containing critical tyrosine residues (Tyr792/796/797 in DDR1) [4] [6].

TRK Kinase Architecture: TRK kinases (TRKA/B/C) feature extracellular immunoglobulin-like domains for neurotrophin binding (NGF, BDNF, NT-3), transmembrane helices, and intracellular kinase domains. The KD shares topological similarity with DDRs, particularly in the hydrophobic spine residues (His764, Phe785, Met676, Leu687) that stabilize the active conformation [1] [4].

Table 2: Structural Features of DDR1 Isoforms

IsoformDomain CharacteristicsKinase ActivityFunctional Implications
DDR1aLacks 37-aa JM insertionActiveStandard signaling
DDR1b/cContains 37-aa JM insertion with NPxY motifActiveEnhanced ShcA binding; altered trafficking
DDR1dTruncated JM domain; frameshift mutationInactiveDominant-negative effects?
DDR1eDeleted exons 11–12; lacks ATP-binding siteInactiveLoss-of-function

Sources: [3] [6]

Evolutionary Conservation of DDR1 and TRK Kinase Domains

The kinase domains of DDRs and TRKs exhibit significant evolutionary conservation across vertebrates:

  • DDR1’s KD shares 61% sequence identity with Abl kinase, particularly in residues forming the hydrophobic pocket for type II inhibitors (e.g., Thr701 gatekeeper, Asp784-Phe785-Gly786 motif). The DFG motif orientation (in/out) governs inhibitor binding modes [4] [6]. Homology modeling reveals that DDR1’s inactive "DFG-out" conformation closely resembles TrkA (45% identity), explaining DDR-TRK-1’s cross-reactivity [4].
  • TRK’s KD shows conservation of catalytic residues (Lys655, Glu672, Asp784) and spine networks with DDR1, facilitating dual targeting. The TRKA gatekeeper residue (conserved with DDR1) permits similar inhibitor access [1] [9].
  • Collagen-binding mechanism: The DDR discoidin domain’s jellyroll β-barrel structure and collagen-interacting loops (loops 1, 2, 4) are conserved from Dictyostelium discoideum discoidin I to mammalian DDRs. Calcium-binding sites in the DDR1 discoidin-like domain further stabilize collagen interactions [3] [6] [7].

Key conserved functional motifs include:

  • Hydrophobic spine residues (His764, Phe785, Met676, Leu687) maintaining kinase domain stability.
  • Catalytic triad (Lys655-ATP coordination, Glu672 salt bridge, Asp784-DFG motif) enabling phosphotransfer.
  • A-loop tyrosines (Tyr792/796/797) whose phosphorylation regulates kinase activation [4] [6].

Table 3: Conserved Functional Motifs in DDR and TRK Kinases

Functional MotifDDR1 ResiduesTRKA ResiduesEvolutionary Role
Hydrophobic spineHis764, Phe785HomologousStabilizes active kinase conformation
Catalytic lysineLys655Lys544Coordinates ATP α/β-phosphates
Salt bridge glutamateGlu672Glu516Activates catalytic lysine
DFG motifAsp784-Phe785-GlyAsp668-Phe669-GlyRegulates Mg²⁺/ATP binding
A-loop phospho-tyrosinesTyr792/796/797Tyr683/684Controls substrate access upon phosphorylation

Sources: [1] [4] [6]

Properties

CAS Number

1912357-12-0

Product Name

DDR-TRK-1

IUPAC Name

(4S)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide

Molecular Formula

C26H23F3N6O

Molecular Weight

492.51

InChI

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m1/s1

InChI Key

CMJJZRAAQMUAFH-INIZCTEOSA-N

SMILES

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

Solubility

Soluble in DMSO

Synonyms

DDR-TRK-1; DDRTRK-1; DDR-TRK1; DDRTRK1; DDR TRK-1; DDR-TRK 1; DDR TRK 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.